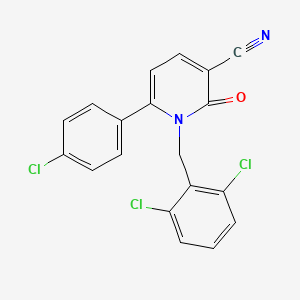

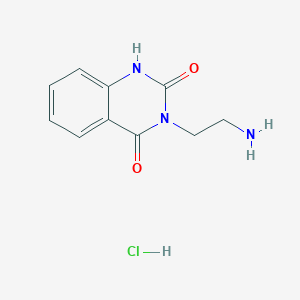

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline-2,4(1H,3H)-dione derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. The compound "3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride" is structurally related to various quinazoline-2,4-dione derivatives that have been synthesized and studied for their biological properties and potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives can be achieved through different methods. One approach involves the reaction of 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid, leading to novel imidazoquinazoline diones . Another method utilizes cesium carbonate catalysis to synthesize quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide . Additionally, a green protocol using a basic ionic liquid as a catalyst has been reported for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles under solvent-free conditions . The synthesis of 3-amino-1H-quinazoline-2,4-diones has also been described, starting with fluorobenzoic acid and using (2,4-dinitro-phenyl)-hydroxylamine as the aminating reagent .

Molecular Structure Analysis

The molecular structure of quinazoline-2,4(1H,3H)-dione derivatives is characterized by the presence of a quinazoline ring system. The structural and compositional details of these compounds have been confirmed through various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data . Single crystal X-ray diffraction has been used to confirm the structures of some derivatives .

Chemical Reactions Analysis

Quinazoline-2,4(1H,3H)-dione derivatives exhibit reactivity that allows for further chemical modifications. For instance, 3-phenyl-3-aminoquinoline-2,4-diones react with isothiocyanates to yield novel compounds that can rearrange under certain conditions to form different heterocyclic structures . The reactivity of these compounds with urea has also been explored, leading to the formation of imidazoquinazoline diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4(1H,3H)-dione derivatives are influenced by their molecular structure. These properties have been studied through various analytical techniques, and the compounds have shown potential as local anesthetic agents due to their structural similarity to known anesthetics . Additionally, certain derivatives have been identified as selective antagonists for Gly/NMDA and AMPA receptors, indicating their potential use in modulating neurotransmitter systems .

Orientations Futures

Propriétés

IUPAC Name |

3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOYFVVSZQSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)